molecular formula C26H23N3O B2539491 8-methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-42-4

8-methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2539491
CAS No.: 866347-42-4
M. Wt: 393.49
InChI Key: NCOYTRMNJCIFQN-UHFFFAOYSA-N
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Description

8-methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the pyrazoloquinoline family This compound is characterized by its unique structure, which includes methoxy and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multiple steps, including the formation of the pyrazoloquinoline core and the introduction of methoxy and methylphenyl groups. Common synthetic routes may involve:

    Formation of the Pyrazoloquinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Methoxy and Methylphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions using reagents such as methyl iodide and methoxybenzene.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

8-methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to, affecting their function.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are influenced by the compound’s presence.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-3-methylphenol: A simpler compound with a methoxy and methyl group on a phenol ring.

    [4-(methoxymethoxy)phenyl]boronic acid: Contains a methoxymethoxy group and a boronic acid moiety.

Uniqueness

8-methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is unique due to its complex structure, which includes multiple functional groups and a pyrazoloquinoline core

Properties

IUPAC Name

8-methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O/c1-17-4-8-19(9-5-17)15-29-16-23-25(20-10-6-18(2)7-11-20)27-28-26(23)22-14-21(30-3)12-13-24(22)29/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOYTRMNJCIFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)OC)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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